molecular formula C54H88O23 B039229 帕利地福莫甙 CAS No. 112468-35-6

帕利地福莫甙

货号 B039229
CAS 编号: 112468-35-6
分子量: 1105.3 g/mol
InChI 键: IFUZRXARAGLJFJ-GTLZPBAUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Typically, the description of a compound includes its chemical name, molecular formula, and structural formula. It may also include the type of compound it is (for example, an alkaloid, a steroid, etc.) .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and the ability to interpret chemical reaction schemes .


Molecular Structure Analysis

This involves the use of various spectroscopic methods (like NMR, IR, Mass spectrometry) to elucidate the structure of the compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide information about its functional groups and other structural features .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical rotation, etc. These properties can provide clues about the compound’s structure .

科学研究应用

  1. 抗炎特性: 帕利地福莫甙因其抗炎特性而被探索,使其成为治疗炎症性疾病的潜在候选药物 (Drews,2000).

  2. 肝纤维化治疗: 包括帕利地福莫甙在内的重楼根皂苷 (PRS) 可以减轻大鼠的肝纤维化。这种作用是通过调节 RAS/ERK1/2 信号通路实现的,凸显了其在肝病中的潜在治疗应用 (Hong 等,2016).

  3. 神经退行性疾病和帕金森病: 研究表明,与帕利地福莫甙作用相关的苯甲酰胺等 PARP 抑制剂可以防止 MPTP 引起的脑 NAD+ 和 ATP 水平下降。这表明在治疗神经退行性疾病和帕金森病中具有潜在作用 (Cosi & Marien,1999).

  4. 癌症治疗: 帕利地福莫甙已被确定为具有潜在抗肿瘤特性的成分。例如,与帕利地福莫甙相关的重楼皂苷 I (PSI) 和重楼皂苷 II (PSII) 显示出有效的抗肿瘤作用,表明它们作为癌症治疗的天然药物的潜力 (Xiao 等,2009); (Xiao 等,2012).

  5. 肝毒性研究: 包括帕利地福莫甙在内的重楼的研究表明,通过干扰甘油磷脂代谢,可能产生肝毒性作用,导致肝纤维化 (Li 等,2022).

作用机制

If the compound is a drug or has some biological activity, its mechanism of action at the molecular or cellular level is studied. This often involves complex biological assays .

安全和危害

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties .

未来方向

This involves speculating on potential future research directions. For example, if the compound has medicinal properties, future research might involve improving its synthesis, reducing its side effects, or finding new therapeutic applications .

属性

IUPAC Name

(2R,4S,5R,10S,13R,14R,18S,20R)-2-hydroxy-10-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H88O23/c1-23-32(60)35(63)38(66)44(70-23)75-41-26(20-57)73-47(43(77-46-40(68)37(65)34(62)25(19-56)72-46)42(41)76-45-39(67)36(64)33(61)24(18-55)71-45)74-31-10-11-50(5)27(48(31,2)3)8-12-51(6)28(50)9-13-54-29-16-49(4,21-58)14-15-53(29,22-69-54)30(59)17-52(51,54)7/h21,23-47,55-57,59-68H,8-20,22H2,1-7H3/t23-,24+,25+,26+,27?,28+,29-,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41+,42-,43+,44-,45+,46-,47+,49+,50-,51+,52-,53?,54?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUZRXARAGLJFJ-GTLZPBAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CCC89[C@H]1C[C@](CCC1(CO8)[C@@H](C[C@]9([C@@]7(CCC6C5(C)C)C)C)O)(C)C=O)C)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H88O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1105.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paridiformoside

CAS RN

112468-35-6
Record name Paridiformoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112468356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。